1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
The compound “1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is also known as Dapagliflozin . It is an orally active, potent and selective renal sodium-dependent glucose cotransporter 2 (SGLT2; SLC5A2) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another method involves reacting the compound of formula-5 in-situ with 4-bromo-1-chloro-2-(4-ethoxybenzyl) benzene compound of formula-4 in the presence of n-butyl lithium in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound includes a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a bond that is not part of a ring .Scientific Research Applications
Synthesis and Chemical Reactivity
Heterocyclic compounds, such as pyrazolines and thiazoles, serve as key building blocks in organic synthesis, enabling the development of diverse chemical entities. These compounds are recognized for their reactivity, allowing for the generation of a wide range of heterocyclic frameworks. For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives has been exploited in synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Biological Activities
Heterocyclic compounds are extensively studied for their biological activities, including anticancer, antibacterial, and antifungal properties. The synthesis and evaluation of pyrazoline derivatives, for example, have been a focal point in the search for new anticancer agents, highlighting the therapeutic potential of these molecules in medicinal chemistry (Ray et al., 2022).
Optoelectronic Materials
The incorporation of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems has emerged as a valuable strategy for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating their importance beyond biological applications (Lipunova et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-6-4-11(5-7-12)13-9-21-15(17-13)19-14(16)8-10(2)18-19/h4-9H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKSIHMEMEFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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